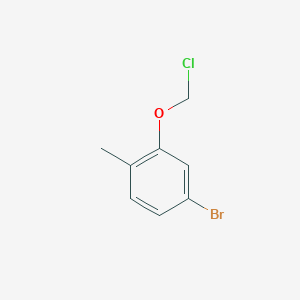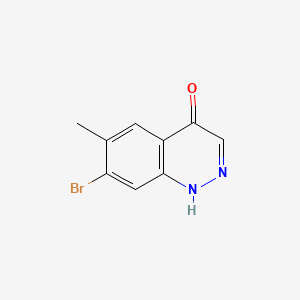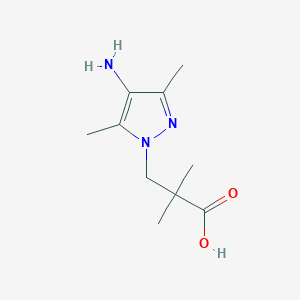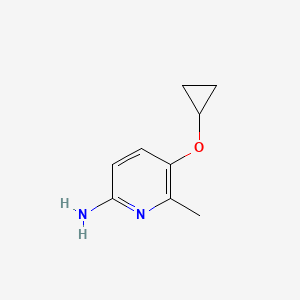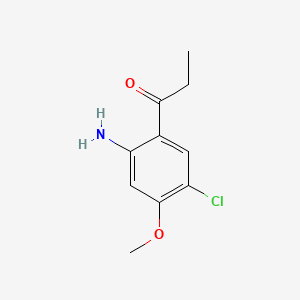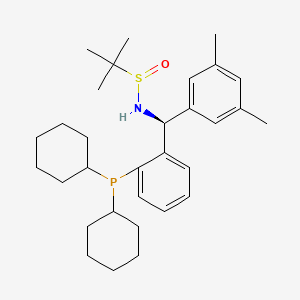
Methyl 2-chloro-3-(methylamino)isonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-chloro-3-(methylamino)isonicotinate is an organic compound with the molecular formula C₈H₉ClN₂O₂ It is a derivative of isonicotinic acid and is characterized by the presence of a chloro group and a methylamino group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-3-(methylamino)isonicotinate typically involves the reaction of isonicotinic acid with thionyl chloride to introduce the chloro group. This is followed by the methylation of the amino group using methyl iodide in the presence of a base such as sodium carbonate. The reaction conditions generally require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Solvent recovery and recycling are also integral parts of the industrial production process to minimize waste and environmental impact.
化学反应分析
Types of Reactions
Methyl 2-chloro-3-(methylamino)isonicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the nitro group can yield amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions with the use of polar aprotic solvents.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled temperatures.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride are common methods.
Major Products Formed
Substitution Reactions: Products include various substituted isonicotinates depending on the nucleophile used.
Oxidation Reactions: N-oxides of this compound.
Reduction Reactions: Amines derived from the reduction of the nitro group.
科学研究应用
Methyl 2-chloro-3-(methylamino)isonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism by which Methyl 2-chloro-3-(methylamino)isonicotinate exerts its effects involves its interaction with specific molecular targets. The chloro and methylamino groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may also interfere with cellular pathways by altering the redox state or by acting as a competitive inhibitor.
相似化合物的比较
Similar Compounds
- Methyl isonicotinate
- Methyl 3-amino-2-chloroisonicotinate
- Methyl nicotinate
Comparison
Methyl 2-chloro-3-(methylamino)isonicotinate is unique due to the presence of both chloro and methylamino groups, which confer distinct chemical reactivity and biological activity. Compared to Methyl isonicotinate, it has enhanced nucleophilicity and potential for forming diverse derivatives. Methyl 3-amino-2-chloroisonicotinate lacks the methylamino group, making it less versatile in certain synthetic applications. Methyl nicotinate, while similar in structure, does not possess the chloro group, limiting its reactivity in substitution reactions.
属性
分子式 |
C8H9ClN2O2 |
|---|---|
分子量 |
200.62 g/mol |
IUPAC 名称 |
methyl 2-chloro-3-(methylamino)pyridine-4-carboxylate |
InChI |
InChI=1S/C8H9ClN2O2/c1-10-6-5(8(12)13-2)3-4-11-7(6)9/h3-4,10H,1-2H3 |
InChI 键 |
YAKMZAPLNFYKRY-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(C=CN=C1Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


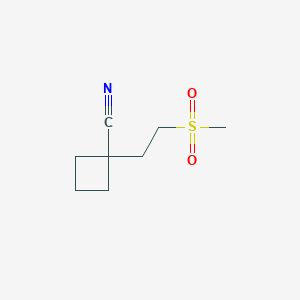

![1-[4-(bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole](/img/structure/B13647166.png)
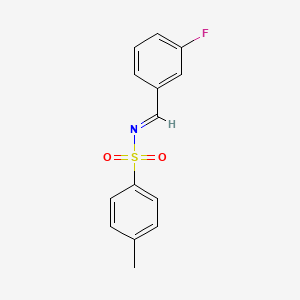

![[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine](/img/structure/B13647175.png)
![N-[4-(6-{[4-(2-hydroxyethyl)phenyl]amino}-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]acetamide](/img/structure/B13647177.png)

